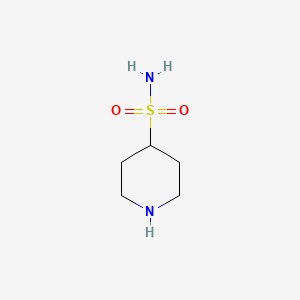
Piperidine-4-sulfonamide
Übersicht
Beschreibung
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
- Synthesis and Biological Potential : Sulfonamides, including those derived from piperidine-4-sulfonamide, are synthesized and studied for their antimicrobial and anti-inflammatory properties. They have shown effectiveness against bacterial strains like Escherichia coli and Bacillus Subtilis, indicating their potential as future medicinal drugs (Hussain et al., 2022).
Pharmacological Applications
Human Beta(3) Agonists : Novel piperidin-1-yl phenyl sulfonamides have been developed as potent full agonists at the human beta(3) adrenergic receptor. These compounds show promise for therapeutic applications due to their selectivity and potency (Hu et al., 2001).
Anticancer Agents : Piperidine ring-fused aromatic sulfonamides have been shown to induce oxidative stress and glutathione depletion in various cancer cells. This activity suggests their potential as anticancer agents, as demonstrated by their cytotoxic effects in cell lines like leukemia and melanoma (Madácsi et al., 2013).
Antimicrobial Activities : this compound derivatives have shown significant antimicrobial activities, particularly against pathogens of tomato plants like Xanthomonas axonopodis and Ralstonia solanacearum. Their structure-activity relationships provide insights into the development of new antimicrobial agents (Vinaya et al., 2009).
Molecular and Chemical Studies
Molecular Docking and Enzyme Inhibition : Studies involving the synthesis and evaluation of piperidine sulfonamides as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase highlight their potential in treating conditions like Alzheimer's disease and other disorders (Girisha et al., 2009; Moi et al., 2020).
Regioselectivity in Radical Cyclization : The role of this compound in controlling the regioselectivity of radical cyclization has been explored. This research provides valuable insights for organic chemists in synthesizing complex molecular structures (Lu et al., 2007).
Antioxidant Capacity and Anticholinesterase Activity : Piperidine derivatives have shown notable antioxidant capacity and anticholinesterase activity, indicating their potential use in treating oxidative stress-related disorders and neurodegenerative diseases (Karaman et al., 2016).
Wirkmechanismus
Target of Action
Piperidine-4-sulfonamide primarily targets dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the folate biosynthesis pathway, which is crucial for DNA synthesis and the biosynthesis of several amino acids . The compound also interacts with bacterial cell membranes .
Mode of Action
This compound interacts with its targets in a specific manner. It binds to the active site of DHPS, thereby interrupting folate biosynthesis and impeding DNA replication . This is a key mechanism of action of sulfonamide derivatives against bacteria . Additionally, the compound irreversibly damages the bacterial cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate biosynthesis pathway . By inhibiting DHPS, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. Tetrahydrofolate is a critical molecule involved in DNA synthesis and the biosynthesis of several amino acids .
Pharmacokinetics
They are present in more than twenty classes of pharmaceuticals , suggesting that they likely have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By interrupting folate biosynthesis and damaging the bacterial cell membrane, the compound effectively inhibits the growth of bacteria . In vitro assays have shown that this compound displays excellent antibacterial potency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details regarding this compound are not available, it’s known that factors such as pH, temperature, and the presence of other substances can impact the action of similar compounds
Safety and Hazards
Piperidine is classified as a flammable liquid (Category 2), H225. It has acute toxicity, Oral (Category 4), H302. It has acute toxicity, Inhalation (Category 3), H331. It has acute toxicity, Dermal (Category 3), H311. It causes skin corrosion (Category 1B), H314. It causes serious eye damage (Category 1), H318. It has short-term (acute) aquatic hazard (Category 3), H402 .
Zukünftige Richtungen
Piperidine derivatives have been found to have excellent in vitro antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . This highlights the valuable insights for the excavation and development of new bactericides that can concurrently target dihydropteroate synthase and bacterial cell membranes .
Biochemische Analyse
Biochemical Properties
Piperidine-4-sulfonamide, like other piperidine derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, some piperidine derivatives have been found to interact with cholinesterase receptors
Cellular Effects
The cellular effects of this compound are not well-studied. Some piperidine derivatives have been found to have effects on various types of cells. For example, certain piperidine derivatives have been found to damage the cell membrane and disrupt cellular processes .
Molecular Mechanism
Some piperidine derivatives have been found to interact with dihydropteroate synthase, an enzyme involved in the synthesis of tetrahydrofolate, which is involved in DNA synthesis and the biosynthesis of several amino acids .
Eigenschaften
IUPAC Name |
piperidine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMELMJCICPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2767994.png)
![2-[[4-Ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2767995.png)
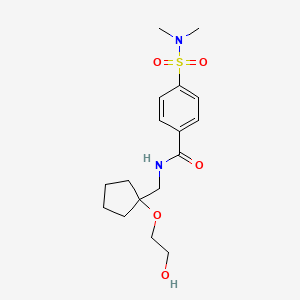
![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride](/img/structure/B2767998.png)
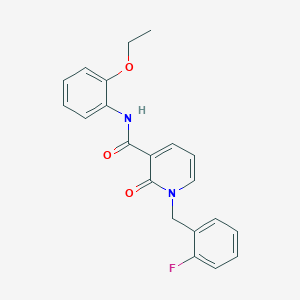
![[3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2768001.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2768002.png)
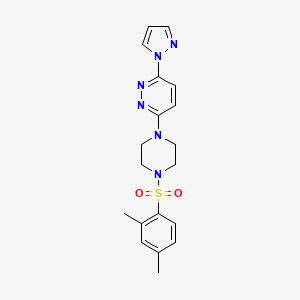

![1H-Indol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2768005.png)
![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2768012.png)
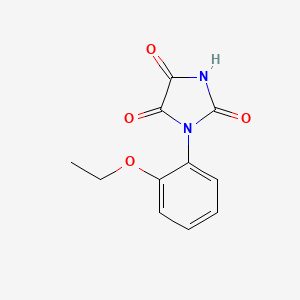
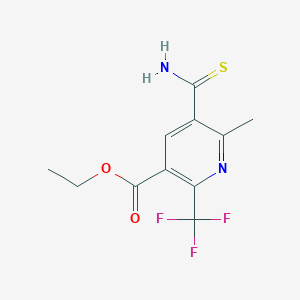
![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)